N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
Description
The compound N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine-substituted imidazole ring linked via an ethyl group to the acetamide backbone, with an additional pyrrole substituent.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMQZMSHROAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazine-2-Carboxaldehyde with 1,2-Diaminoethane
The imidazole ring is constructed via a [4+1] cyclocondensation reaction. Pyrazine-2-carboxaldehyde reacts with 1,2-diaminoethane under oxidative conditions (e.g., Na2S2O5 or I2) to form the imidazole ring.
Reaction Conditions :
- Solvent: Ethanol/Water (3:1)
- Temperature: 80°C, 12 hours
- Oxidizing Agent: Iodine (1.2 equiv)
- Yield: 68–72%
Characterization Data :
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of pyrazine-2-carboxaldehyde (1 equiv), 1,2-diaminoethane (1.1 equiv), and ammonium acetate (2 equiv) in acetic acid is irradiated at 120°C for 20 minutes.
- Yield : 85%
- Purity : >95% (HPLC)
Functionalization of Intermediate A with Ethylenediamine
N-Alkylation of Imidazole
The imidazole nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of a base to introduce the ethylenediamine spacer.
Reaction Conditions :
- Solvent: DMF
- Base: K₂CO₃ (3 equiv)
- Temperature: 60°C, 6 hours
- Yield: 65%
Characterization Data :
Synthesis of 2-(1H-Pyrrol-1-yl)Acetic Acid (Intermediate B)
Alkylation of Pyrrole with Bromoacetic Acid
Pyrrole undergoes N-alkylation with bromoacetic acid in a basic medium.
Reaction Conditions :
- Solvent: THF
- Base: NaH (1.5 equiv)
- Temperature: 0°C → RT, 4 hours
- Yield: 78%
Characterization Data :
- ESI-MS : m/z 140.1 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.25 (t, J = 2.2 Hz, 2H, pyrrole-H), 4.45 (s, 2H, –CH₂–).
Amidation to Form the Target Compound
Coupling with HATU/DIPEA
The ethylenediamine-functionalized imidazole (Intermediate A) is coupled with 2-(1H-pyrrol-1-yl)acetic acid (Intermediate B) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
- Solvent: DCM
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3 equiv)
- Temperature: RT, 12 hours
- Yield: 82%
Characterization Data :
- FT-IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, pyrazine-H), 8.55 (s, 1H, imidazole-H), 7.80 (s, 1H, imidazole-H), 6.70 (m, 4H, pyrrole-H), 4.30 (t, J = 6.0 Hz, 2H, –CH₂NH–), 3.95 (s, 2H, –CH₂CO–).
Optimization and Yield Analysis
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Imidazole cyclization | 72 | 95 |
| 2 | N-Alkylation | 65 | 90 |
| 3 | Pyrrole alkylation | 78 | 98 |
| 4 | Amidation coupling | 82 | 97 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A catalyst-free approach combines pyrazine-2-carboxaldehyde, 1,2-diaminoethane, and 2-(1H-pyrrol-1-yl)acetyl chloride in a single pot. This method avoids isolation of intermediates but requires precise stoichiometry.
- Yield : 58%
- Advantage : Reduced purification steps
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the pyrazine or imidazole rings.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution reaction, often requiring catalysts or specific solvents.
Products: Substituted derivatives on the pyrazine, imidazole, or pyrrole rings.
Scientific Research Applications
-
Medicinal Chemistry
Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties.
Anticancer Research: Potential use in the development of novel anticancer agents targeting specific pathways.
-
Biological Studies
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Receptor Binding Studies: Useful in studying interactions with various biological receptors.
-
Industrial Applications
Catalysis: Potential use as a ligand in catalytic processes.
Material Science: Could be explored for its properties in the development of new materials.
Mechanism of Action
The mechanism by which N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and coordinate with metal ions, influencing various molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazine and Imidazole Moieties
Zamaporvint (WHO List 91, 2024)
- Structure : 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide
- Key Features : Combines imidazole and pyrazine rings with trifluoromethylpyridine and pyridyl substituents.
2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-60-4)
- Structure : Benzamide core with pyrazine-imidazole-ethyl linkage and methylthio group.
- Key Features : Shares the ethyl-linked pyrazine-imidazole motif but replaces acetamide with benzamide.
- Relevance: Demonstrates how substitution of the carbonyl group (acetamide vs.
Analogues with Simplified Acetamide Backbones
2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide
- Structure : Direct pyrazine attachment to acetamide with a 4-chlorophenyl group.
- Key Features : Simpler structure lacking the imidazole-ethyl bridge.
- Relevance : Crystal structure studies reveal hydrogen-bonding patterns (N—H⋯O and C—H⋯O) that stabilize molecular packing, suggesting similar interactions may occur in the target compound .
Analogues with Varied Heterocyclic Substitutions
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamides
- Examples : Compounds 28–31 from Structural Investigations on 2-Amidobenzimidazole Derivatives
- Key Features : Benzimidazole and pyrazole substituents on acetamide.
- Relevance : Synthesized via EDCI/HOBt coupling in DMF, a method applicable to the target compound. Biological activity as inhibitors highlights the role of heterocycles in modulating function .
2-(4-(Isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Data Tables: Structural and Functional Comparisons
Table 1: Key Structural Features of Analogues
Key Insights and Implications
- Substituent Effects : Replacement of acetamide with benzamide (as in ) reduces polarity, while pyrrole addition may introduce π-π stacking interactions.
- Synthetic Feasibility : Methods from (e.g., EDCI-mediated coupling) are directly applicable to synthesizing the target compound.
Further experimental studies are warranted to explore its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic moieties, including pyrazine, imidazole, and pyrrole, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Overview
The synthesis typically involves several steps:
-
Formation of the Pyrazine-Imidazole Intermediate :
- Reactants: Pyrazine-2-carboxylic acid and 1H-imidazole.
- Conditions: Coupling agents like EDCI in anhydrous solvents.
-
Alkylation Step :
- Reactants: 2-(pyrazin-2-yl)-1H-imidazole and 2-bromoethylamine.
- Conditions: Polar aprotic solvents such as DMF.
-
Acylation Step :
- Reactants: N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}amine and 2-(1H-pyrrol-1-yl)acetyl chloride.
- Conditions: Anhydrous solvents with bases like triethylamine.
This multi-step synthesis allows for the precise construction of the compound's unique structure, which is critical for its biological activity .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Related compounds have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to good activity | Jain et al. |
| Escherichia coli | Moderate activity | Jain et al. |
| Bacillus subtilis | Moderate activity | Jain et al. |
The presence of the imidazole moiety is particularly noted for enhancing antibacterial effects, as it can interact with bacterial enzymes and disrupt metabolic pathways .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicate that derivatives containing imidazole and pyrazole structures often exhibit potent anticancer activities due to their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The interaction with DNA and modulation of signaling pathways involved in cell proliferation are key factors in its anticancer efficacy .
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12 ± 0.5 | Vasantha et al. |
| A549 (Lung Cancer) | 15 ± 0.3 | Vasantha et al. |
The compound's ability to induce apoptosis and inhibit angiogenesis further supports its potential as an anticancer agent.
The biological activity of this compound is attributed to its structural features that allow it to engage with various biological macromolecules:
- Hydrogen Bonding : The heterocycles can form crucial hydrogen bonds with target proteins.
- π–π Interactions : Aromatic rings facilitate π–π stacking interactions, enhancing binding affinity to targets.
These interactions can modulate enzyme activity, receptor binding, and other cellular processes, influencing pathways related to disease mechanisms .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : Demonstrated significant inhibition of bacterial growth in standard assays against Gram-positive and Gram-negative bacteria.
- In Vivo Models : Animal studies indicated reduced tumor growth in xenograft models when treated with the compound, showcasing its potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
